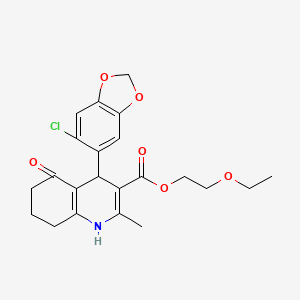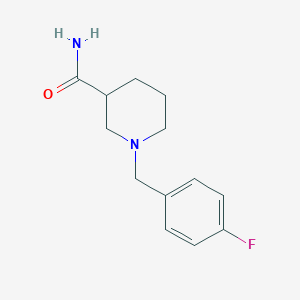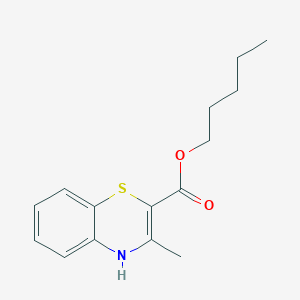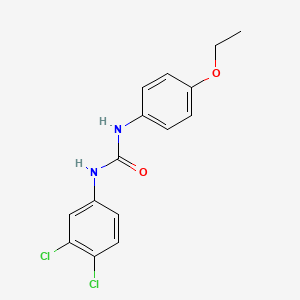![molecular formula C18H23N5OS B5151874 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is not fully understood. It has been shown to interact with various proteins and enzymes, including kinases and phosphatases. It may also modulate neurotransmitter release and uptake.
Biochemical and Physiological Effects:
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It may also have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool compound for studying the function of various proteins and enzymes. However, its complex synthesis method and limited solubility may make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of interest is its use as a tool compound to study the function of various proteins and enzymes. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
In conclusion, 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in scientific research.
合成法
The synthesis of 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-methyl-6-chloro-2-(4-thienylcarbonyl)pyrimidine with 1-pyrrolidinecarboxamide and 1-(2-piperazinyl)-4-thiophenylmethanone in the presence of a base. This method yields the desired compound in good yield and purity.
科学的研究の応用
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been used as a tool compound to study the function of various proteins and enzymes.
特性
IUPAC Name |
[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-14-13-16(21-6-2-3-7-21)20-18(19-14)23-10-8-22(9-11-23)17(24)15-5-4-12-25-15/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVUXARTJQXRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)
![4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5151825.png)
![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)


![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)

